molecular formula C9H14O3S B13177993 Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate CAS No. 63023-78-9

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Katalognummer: B13177993
CAS-Nummer: 63023-78-9
Molekulargewicht: 202.27 g/mol
InChI-Schlüssel: JZAPFHQDFMOGTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O3S and a molecular weight of 202.27 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms within the ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and an organic solvent to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both oxygen and sulfur atoms in the spiro structure allows for unique interactions with biological targets, potentially leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is unique due to the presence of both oxygen and sulfur atoms in its spiro structure. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

63023-78-9

Molekularformel

C9H14O3S

Molekulargewicht

202.27 g/mol

IUPAC-Name

ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O3S/c1-2-11-8(10)7-9(12-7)3-5-13-6-4-9/h7H,2-6H2,1H3

InChI-Schlüssel

JZAPFHQDFMOGTB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C2(O1)CCSCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.